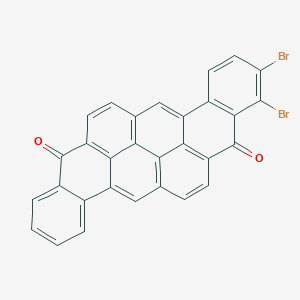

1,2-Dibromopyranthrene-8,16-dione

Descripción

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) and their Quinone Derivatives in Contemporary Chemistry

Polycyclic aromatic hydrocarbons, composed of fused aromatic rings, are fundamental building blocks in organic chemistry. Their extended π-electron systems are responsible for their distinct electronic and photophysical properties. When PAHs are oxidized to form quinones—compounds containing a diketone functionality within an aromatic framework—their chemical reactivity and electronic acceptor capabilities are significantly enhanced. These quinone derivatives are of substantial interest for their applications in dyes, pigments, and as electron-accepting components in organic electronic devices.

Role of Halogenation, Specifically Bromination, in Modulating Electronic and Reactivity Profiles of Aromatic Systems

The introduction of halogen atoms, such as bromine, onto an aromatic ring is a well-established strategy for modifying a molecule's properties. This process, known as halogenation, influences the electronic landscape of the aromatic system in several ways. The high electronegativity of bromine withdraws electron density from the aromatic ring through an inductive effect. This can enhance the electron-accepting nature of the molecule.

Furthermore, the presence of bromine atoms can alter the solid-state packing of the molecules through intermolecular interactions, which is crucial for charge transport in organic semiconductors. The "heavy atom effect" of bromine can also influence the photophysical properties by promoting intersystem crossing, a phenomenon relevant in applications such as photodynamic therapy and phosphorescent organic light-emitting diodes (OLEDs).

Overview of Pyranthrene-8,16-dione as a Core Scaffold for Functional Materials

Pyranthrene-8,16-dione, a large polycyclic aromatic quinone, serves as a robust and highly conjugated core structure. Its extended π-system and electron-deficient quinone character make it an attractive scaffold for the development of n-type organic semiconductors, materials that conduct negative charge carriers (electrons). The planar and rigid nature of the pyranthrene-8,16-dione backbone facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.

Research Context of 1,2-Dibromopyranthrene-8,16-dione within Advanced Organic Chemistry and Materials Science

Within the broader context of functional organic materials, this compound emerges as a molecule of interest due to the synergistic combination of a large, electron-deficient pyranthrene-8,16-dione core and the electronic modulation provided by the two bromine substituents. While extensive, dedicated research on this specific molecule is not widely available in the public domain, its structural features suggest potential applications in areas where fine-tuned electronic properties are paramount. It is also known commercially as the vat dye C.I. Vat Orange 2. Research into its electrochemical degradation has been reported, indicating its relevance in environmental chemistry and the study of dye wastewater treatment. researchgate.net

Detailed Research Findings

Detailed experimental and theoretical studies on this compound are limited. However, based on its chemical structure and data for related compounds, certain properties can be inferred.

| Property | Information |

| Molecular Formula | C₃₀H₁₂Br₂O₂ |

| Molecular Weight | 564.22 g/mol |

| CAS Number | 1324-35-2 |

| Appearance | Data not available in literature |

| Solubility | Data not available in literature |

| Melting Point | Data not available in literature |

Spectroscopic Data

| Spectroscopic Technique | Reported Data |

| ¹H NMR | Not reported in literature |

| ¹³C NMR | Not reported in literature |

| Infrared (IR) | Studies on its degradation mention the use of FTIR, but specific spectra are not provided in the search results. researchgate.net |

| UV-Visible | Used to monitor its electrochemical degradation, but detailed spectra are not available. researchgate.net |

| Mass Spectrometry | LC-MS was used to study its degradation products. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromopyranthrene-8,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H12Br2O2/c31-22-10-9-16-21-12-14-5-7-18-25-20(15-3-1-2-4-17(15)29(18)33)11-13-6-8-19(26(21)24(13)23(14)25)30(34)27(16)28(22)32/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJICBVMRKHYRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C7C=CC(=C8Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904277 | |

| Record name | Dibromopyranthrene-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-35-2 | |

| Record name | Dibromopyranthrene-8,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromopyranthrene-8,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Functionalization of 1,2 Dibromopyranthrene 8,16 Dione

Established Synthetic Pathways to 1,2-Dibromopyranthrene-8,16-dione

The creation of this compound is primarily achieved through the bromination of a pre-formed pyranthrene-8,16-dione skeleton. This parent compound, also known as pyranthrone, is a well-known vat dye. medchemexpress.commedkoo.com

The direct bromination of pyranthrene-8,16-dione is the most direct approach to obtaining this compound. While specific literature detailing the synthesis of the 1,2-dibromo isomer is scarce, the methodology can be inferred from standard bromination reactions of large polycyclic aromatic hydrocarbons (PAHs) and their quinone derivatives. nih.govsemanticscholar.org The reaction typically involves an electrophilic aromatic substitution mechanism.

The synthesis of the precursor, pyranthrone, can be achieved through various methods, including the reduction of pyranthrone with zinc dust, acetic acid, and pyridine (B92270). google.com Once pyranthrone is obtained, brominating agents such as elemental bromine in a suitable solvent, or N-bromosuccinimide (NBS) with a radical initiator, can be employed. The regioselectivity of the bromination is influenced by the reaction conditions and the electronic nature of the pyranthrone core. For instance, the synthesis of 2-bromopyrene (B1587533) has been achieved through a diazotization-deamination process starting from 1-amino-2-bromopyrene. google.com

A plausible, though not explicitly documented, synthetic route is outlined below:

Synthesis of Pyranthrone (Pyranthrene-8,16-dione): This can be achieved through established industrial processes for vat dyes.

Bromination: The pyranthrone is then subjected to bromination. Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial to achieve the desired dibrominated product. The use of a Lewis acid catalyst may be necessary to facilitate the reaction.

Table 1: Representative Bromination Reactions of PAHs

| Starting Material | Brominating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Aminopyrene | Bromide reagent | - | 1-Amino-2-bromopyrene | google.com |

This table presents examples of bromination and oxidation to quinones for related polycyclic aromatic compounds.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like brominated polycyclic chromophores in a single step. nih.gov These strategies are particularly valuable for creating libraries of functional dyes and materials. While a direct MCR for this compound is not reported, the principles can be applied to synthesize related brominated pyran derivatives. researchgate.netnih.govmdpi.com

MCRs typically involve the condensation of three or more starting materials. For pyran derivatives, this often includes an aromatic aldehyde, an active methylene (B1212753) compound, and a dicarbonyl compound. nih.govresearchgate.netnih.gov To obtain a brominated product, one of the starting components would need to be appropriately brominated.

Key advantages of MCRs include:

Efficiency: Reduction in the number of synthetic steps and purification processes.

Diversity: Facile generation of a wide range of structures by varying the starting components.

Sustainability: Often performed under green reaction conditions. nih.govresearchgate.net

Advanced Functionalization Techniques for the Pyranthrene-8,16-dione Core

The bromine atoms in this compound serve as versatile handles for a variety of subsequent functionalization reactions, enabling the synthesis of more complex and functional materials.

Palladium-catalyzed annulation reactions are powerful tools for extending the π-conjugated systems of PAHs. researchgate.netnih.govrsc.orgrsc.org These reactions can be used to construct larger, more complex aromatic structures from brominated precursors. For example, a palladium-catalyzed [3+3] annulation method has been used for the synthesis of PAHs from smaller aromatic fragments. researchgate.netrsc.org This approach could theoretically be applied to this compound to create novel, larger polycyclic systems. The reaction typically involves the coupling of a di-bromo aromatic compound with a bis-boronic ester derivative of another aromatic system.

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. researchgate.netnih.govrsc.orgnih.gov For large PAHs like pyranthrene (B89552), this approach offers a more atom-economical and step-efficient way to introduce new functional groups. Palladium catalysis is often employed for these transformations. nih.gov While the electron-deficient nature of the pyranthrene-8,16-dione core can make direct C-H activation challenging, specific directing groups or reaction conditions can be used to achieve regioselective functionalization.

The bromine atoms of this compound are ideal for participating in cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most widely used methods for forming new carbon-carbon bonds. mdpi.comresearchgate.netorganic-chemistry.orgyoutube.com This reaction involves the palladium-catalyzed coupling of the brominated pyranthrene-dione with an organoboron reagent, such as a boronic acid or boronic ester. organic-chemistry.orgyoutube.com

The Suzuki coupling is known for its mild reaction conditions and high tolerance for various functional groups. mdpi.comacs.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 1 and 2 positions of the pyranthrene-8,16-dione core, thereby enabling fine-tuning of the electronic and photophysical properties of the final molecule. researchgate.netacs.org

Table 2: Key Cross-Coupling Reactions for Functionalization

| Reaction Type | Catalyst | Coupling Partners | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complex | Organoboron reagent, Organic halide | Biaryls, etc. | organic-chemistry.org |

| Stille | Palladium complex | Organotin reagent, Organic halide | Biaryls, etc. | organic-chemistry.org |

This table summarizes common cross-coupling reactions applicable for the functionalization of brominated aromatic compounds.

Mechanistic Aspects of Bromination and Derivatization Reactions

The chemical behavior of this compound is governed by the intricate interplay of its extended polycyclic aromatic system and the electronic influence of both the bromine and dione (B5365651) functionalities. Understanding the mechanisms of its formation via bromination and its subsequent transformations is crucial for the strategic design of novel functional materials.

The introduction of bromine atoms onto the pyranthrene-8,16-dione core proceeds through an electrophilic aromatic substitution (EAS) pathway. libretexts.org This class of reactions is characterized by the attack of an electrophile on the electron-rich aromatic ring, leading to the temporary disruption of aromaticity, followed by its restoration. libretexts.org In the case of bromination, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically employed to polarize the bromine molecule (Br₂), generating a potent electrophilic bromine species (Br⁺). libretexts.org

The arenium ion intermediate is a transient species that rapidly undergoes deprotonation by a weak base, typically the FeBr₄⁻ complex formed during the initial activation of bromine, to restore the energetically favorable aromatic system and yield the brominated product. libretexts.org The formation of this compound suggests a sequential bromination process, where the introduction of the first bromine atom further influences the position of the second substitution.

The derivatization of this compound opens up a vast chemical space for the synthesis of more complex architectures. The bromine atoms serve as versatile synthetic handles for a variety of transformations, most notably nucleophilic aromatic substitution (SNAᵣ) and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution on this compound would involve the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. masterorganicchemistry.com For a successful SNAᵣ reaction, the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. libretexts.org The presence of the two electron-withdrawing dione groups significantly activates the aromatic system towards such reactions. masterorganicchemistry.com The mechanism proceeds via an addition-elimination pathway, where the nucleophile first adds to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing dione groups, particularly when the attack occurs at a position ortho or para to a carbonyl group. masterorganicchemistry.comyoutube.com In the subsequent fast step, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity and yielding the substituted product.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, represent a powerful and widely utilized strategy for the functionalization of aryl halides. organic-chemistry.orgwikipedia.org These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of organic fragments onto the this compound scaffold.

The catalytic cycle for both Suzuki and Stille reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. libretexts.orglibretexts.org

Transmetalation: In the Suzuki reaction, an organoboron compound (e.g., a boronic acid or ester) is activated by a base and then transfers its organic group to the palladium(II) complex, displacing the halide. organic-chemistry.orglibretexts.org In the Stille reaction, an organotin compound serves as the source of the organic fragment, and the transfer occurs without the need for a base. organic-chemistry.orgwikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

These palladium-catalyzed methods offer a high degree of control and functional group tolerance, making them invaluable for the synthesis of precisely tailored 1,2-disubstituted pyranthrene-8,16-dione derivatives.

Table 1: Mechanistic Overview of Key Reactions

| Reaction | Type | Key Intermediate | Driving Force |

|---|---|---|---|

| Bromination | Electrophilic Aromatic Substitution (EAS) | Arenium Ion (Sigma Complex) | Restoration of Aromaticity |

| Nucleophilic Substitution | Nucleophilic Aromatic Substitution (SNAᵣ) | Meisenheimer Complex | Restoration of Aromaticity |

| Suzuki Coupling | Palladium-Catalyzed Cross-Coupling | Pd(II) Complex | Formation of Stable C-C Bond |

| Stille Coupling | Palladium-Catalyzed Cross-Coupling | Pd(II) Complex | Formation of Stable C-C Bond |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyranthrene-8,16-dione |

| Iron(III) bromide |

Advanced Spectroscopic and Electrochemical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

In ¹H NMR, the aromatic protons on the pyranthrene (B89552) core would exhibit characteristic chemical shifts in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing dione (B5365651) functionality. The number of distinct signals and their coupling patterns would confirm the substitution pattern and the symmetry of the molecule.

In ¹³C NMR, the carbon atoms of the carbonyl groups in the dione functionality would produce distinct signals at the most downfield region of the spectrum, generally in the range of 180-200 ppm. The brominated carbons and the other aromatic carbons would resonate at specific chemical shifts, providing a complete carbon framework of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in correlating proton and carbon signals, further solidifying the structural assignment.

Advanced Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, HRMS)

Advanced mass spectrometry techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), are vital for confirming the molecular weight and elemental composition of 1,2-Dibromopyranthrene-8,16-dione.

HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₄H₁₀Br₂O₂). The isotopic pattern observed in the mass spectrum would be particularly informative due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. docbrown.info Consequently, the molecular ion peak of this compound would appear as a characteristic triplet (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. docbrown.info

The fragmentation pattern in the mass spectrum provides valuable structural information. libretexts.org Under ionization, the molecule can break apart in predictable ways. libretexts.orglibretexts.org For aromatic ketones, a common fragmentation pathway is the cleavage of the bonds adjacent to the carbonyl group. miamioh.edu In the case of this compound, the loss of one or both bromine atoms, as well as the loss of carbon monoxide (CO) from the dione functionality, would likely be observed as prominent fragment ions in the spectrum. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions and chromophoric properties of this compound. The extended conjugated π-system of the pyranthrene core, coupled with the dione functionality, is expected to give rise to strong absorptions in the UV-Vis region.

The spectrum would likely exhibit multiple absorption bands corresponding to different electronic transitions. libretexts.org The high-energy π → π* transitions, characteristic of the aromatic system, would be observed in the UV region. The lower-energy n → π* transitions, associated with the non-bonding electrons of the carbonyl oxygen atoms, would appear at longer wavelengths, potentially extending into the visible region. libretexts.org The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the molecular structure and the solvent environment. The presence of the bromine atoms can also influence the electronic transitions through their electron-withdrawing and heavy-atom effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of this compound, allowing for the identification of its key functional groups. uni-siegen.de These techniques probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. uni-siegen.deconicet.gov.ar

In the IR spectrum of this compound, a strong and characteristic absorption band would be expected in the region of 1650-1700 cm⁻¹, corresponding to the C=O stretching vibration of the dione functionality. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically in the range of 500-700 cm⁻¹.

Solid-State Spectroscopic Investigations (e.g., X-ray Diffraction for Crystal Structure Analysis)

X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mpg.demdpi.com This technique would allow for the accurate determination of bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, XRD analysis would elucidate the intermolecular interactions, such as π-π stacking and halogen bonding, that govern the crystal packing. mdpi.com Understanding the crystal structure is crucial for correlating the molecular properties with the bulk properties of the material. The planarity of the pyranthrene core and any distortions caused by the bromine and dione substituents would be clearly visualized. In the absence of single crystals suitable for XRD, powder X-ray diffraction (PXRD) could be employed to assess the crystallinity and phase purity of the compound.

Electrochemical Characterization Techniques for Redox Properties and Electron Transfer Mechanisms

Electrochemical techniques are essential for probing the redox properties of this compound, providing insights into its ability to accept and donate electrons. The extended π-conjugated system and the electron-withdrawing dione groups suggest that this compound will have interesting electrochemical behavior.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical methods for determining the redox potentials and assessing the reversibility of electron transfer processes. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram plots the current response as a function of the applied potential.

For this compound, one would expect to observe one or more reduction peaks corresponding to the sequential addition of electrons to the molecule. The dione functionality can typically undergo two reversible one-electron reduction steps to form a radical anion and then a dianion. The potentials at which these reductions occur provide a quantitative measure of the compound's electron-accepting ability. The separation between the anodic and cathodic peak potentials in the CV can be used to evaluate the reversibility of the redox process. DPV, with its higher sensitivity and better resolution, can be used to more accurately determine the peak potentials.

The following table summarizes the key characterization techniques and the expected information they would provide for this compound.

Spectroelectrochemistry for In-situ Monitoring of Redox States

Spectroelectrochemistry is a powerful analytical method that simultaneously combines electrochemical and spectroscopic techniques to study the properties of redox-active species. This in-situ approach allows for the direct monitoring of spectral changes (e.g., UV-Vis, fluorescence) as a molecule undergoes oxidation or reduction, providing a detailed picture of the electronic transitions associated with different redox states.

Hypothetical Spectroelectrochemical Analysis:

In a hypothetical scenario, as the potential is swept to negative values, the dione moieties of this compound would undergo reduction. This process would likely occur in two successive one-electron steps, forming a radical anion and then a dianion. The corresponding changes in the UV-Vis absorption spectrum would be monitored in real-time. One would expect the appearance of new absorption bands at longer wavelengths, characteristic of the anionic species. The isosbestic points observed during the titration would confirm a clean conversion between the different redox states.

The data obtained from such an experiment would allow for the determination of the formal potentials of the redox couples and the identification of the electronic absorption bands associated with the neutral, radical anion, and dianion forms of the molecule. This information is critical for understanding the electronic structure and the stability of the different charged states, which is essential for applications in organic electronics.

Interfacial Electron Transfer Dynamics

The efficiency of devices such as organic solar cells and organic field-effect transistors is fundamentally governed by the dynamics of electron transfer at the interface between the organic semiconductor and other materials (e.g., electrodes, dielectric layers, or other semiconductors). The study of these dynamics reveals the rates and mechanisms of charge injection, extraction, and recombination.

Direct experimental data on the interfacial electron transfer dynamics of this compound is not present in the available literature. However, the general principles can be discussed in the context of its molecular structure. The pyranthrene core provides a large, conjugated system that can facilitate electron transport, while the bromine and dione substituents will significantly influence its electronic properties and how it interacts with adjacent materials.

Key Aspects of Interfacial Electron Transfer:

Electron Injection/Extraction: The rate of electron transfer between an electrode and this compound would depend on the alignment of the molecule's frontier molecular orbitals (HOMO and LUMO) with the work function of the electrode material.

Exciton (B1674681) Dissociation: In a photovoltaic application, light absorption would create an exciton (a bound electron-hole pair). The rate at which this exciton dissociates at an interface with an acceptor material is a critical parameter for device efficiency.

Charge Recombination: The undesirable process where separated charges recombine at the interface is a loss mechanism. The dynamics of this process are crucial to quantify and minimize.

Theoretical and Computational Chemistry Approaches to 1,2 Dibromopyranthrene 8,16 Dione

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) and other ab initio methods are fundamental to understanding the intrinsic properties of a molecule. For a compound like 1,2-Dibromopyranthrene-8,16-dione, these calculations can provide a detailed picture of its three-dimensional shape and the distribution of electrons within the molecule.

Detailed Research Findings:

Molecular Geometry: DFT calculations can optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. This would reveal the planarity of the pyranthrene (B89552) core and the orientation of the bromine and oxygen atoms.

Electronic Properties: Key electronic properties such as ionization potential and electron affinity can be calculated. These values are crucial for understanding the molecule's potential as an organic semiconductor. Systematic DFT studies on various families of polycyclic aromatic hydrocarbons (PAHs) have shown that electronic properties are heavily influenced by the size and topology of the aromatic system. lookchem.commolbase.com

Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's electronic excitation energy and its kinetic stability.

A hypothetical data table for the kind of information DFT could provide is shown below. Please note this is for illustrative purposes only as specific data for this compound is not available.

| Property | Predicted Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Ionization Potential | |

| Electron Affinity |

Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their interactions and how they form larger structures. For this compound, MD simulations could be particularly revealing about its potential to form ordered aggregates.

Detailed Research Findings:

Intermolecular Forces: MD can model the non-covalent interactions, such as π-π stacking and halogen bonding, that govern how individual molecules of this compound interact with each other. The large, flat aromatic surface of the pyranthrene core suggests that π-π stacking would be a dominant interaction.

Self-Assembly: By simulating a system with many molecules, MD can predict whether they will self-assemble into ordered structures, such as columns or layers. This is crucial for applications in organic electronics, where the packing of molecules in the solid state dictates charge transport properties. Studies on related molecules like perylene (B46583) diimides have successfully used MD to understand their self-assembly into functional nanostructures. canbipharm.com

Solvent Effects: The influence of different solvents on the aggregation behavior can also be simulated, providing guidance for experimental processing conditions.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts) through Computational Modeling

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of new compounds.

Detailed Research Findings:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax), which are related to the electronic transitions between molecular orbitals. These predictions are valuable for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. By calculating the magnetic shielding around each nucleus, the chemical shifts can be estimated, which is an invaluable tool for confirming the chemical structure of a newly synthesized molecule.

Below is an illustrative table of the type of data that could be generated.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | |

| ¹³C |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the reactivity of this compound and the mechanisms of reactions it might undergo.

Detailed Research Findings:

Reaction Pathways: By mapping the potential energy surface, computational methods can identify the most likely pathways for a chemical reaction. For example, the mechanism of further functionalization of the pyranthrene core could be investigated.

Transition State Analysis: The geometry and energy of transition states can be calculated, providing insight into the activation energy and rate of a reaction. This is fundamental to understanding and controlling chemical transformations.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Approaches for Property Prediction

QSPR models establish a mathematical relationship between the chemical structure of a molecule and its properties. These models, often enhanced by machine learning, can be used to predict the properties of new compounds without the need for extensive laboratory work or computationally intensive calculations.

Detailed Research Findings:

Model Development: For a class of compounds like brominated pyranthrenes, a QSPR model could be developed by correlating structural descriptors (e.g., molecular weight, surface area, electronic parameters) with experimentally determined or high-level computationally derived properties.

Property Prediction: Once a reliable QSPR model is established, it can be used to rapidly predict properties like solubility, boiling point, or electronic characteristics for this compound and other related molecules. This approach is particularly useful for screening large libraries of virtual compounds for desired properties.

Analysis of Diradical Character and Singlet Fission Processes

The electronic structure of large PAHs can sometimes lead to interesting phenomena like diradical character and singlet fission, which are of great interest for applications in materials science and quantum information.

Detailed Research Findings:

Diradical Character: Computational methods can quantify the extent to which a molecule has diradical character, meaning it possesses two unpaired electrons. The presence of zigzag edges in a PAH structure can influence its diradical character. An analysis of the electronic structure of this compound would determine if it has any significant open-shell character.

Singlet Fission: Singlet fission is a process where a singlet exciton (B1674681) splits into two triplet excitons, a phenomenon that could potentially enhance the efficiency of solar cells. For singlet fission to be efficient, specific energy level alignments are required, namely E(S₁) ≥ 2E(T₁), where S₁ is the first excited singlet state and T₁ is the first triplet state. Computational chemistry is essential for calculating these energy levels and predicting whether a molecule like this compound would be a good candidate for singlet fission. Perylene derivatives, which are structurally related to the pyranthrene core, have been studied for their singlet fission capabilities. canbipharm.com

Reactivity Studies and Mechanistic Insights of 1,2 Dibromopyranthrene 8,16 Dione

Redox Chemistry and Associated Mechanisms in Solution and Solid State

The redox behavior of quinones is central to their chemical and biological activity. nih.gov For 1,2-dibromopyranthrene-8,16-dione, this involves the acceptance of electrons to form radical anions and dianions, processes that can be coupled with proton transfer, particularly in protic environments.

Quinones are known for their ability to undergo redox cycling, which involves the formation of reactive oxygen species (ROS). nih.gov The initial step in this process is the one-electron reduction of the quinone to a semiquinone radical anion. The stability of this radical is a key determinant of the compound's subsequent reactivity. The extended π-system of the pyranthrene (B89552) core in this compound can delocalize the unpaired electron, contributing to the stability of the anion radical.

Further reduction leads to the formation of a dianion. The stability and reactivity of these reduced species are influenced by factors such as the solvent and the presence of counter-ions. In biological systems, the formation of these species can lead to oxidative stress through the transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals. nih.gov

A study on the reactivity of different quinones indicated that the electrophilicity and oxidizing ability are influenced by the molecular structure. researchgate.net While specific data for this compound is not provided in the search results, the general principles suggest that the electron-withdrawing nature of the bromine atoms would enhance the electrophilicity of the quinone system, facilitating the formation of the anion radical.

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological reactions, where the transfer of an electron and a proton occur in a concerted or stepwise manner. nih.govyoutube.com For quinones, PCET is crucial in their role as electron and proton carriers. The reduction of a quinone is often accompanied by protonation, particularly in aqueous environments, to form a hydroquinone (B1673460).

The mechanism of PCET can be influenced by several factors, including the pH of the medium and the driving force of the reaction. nih.govrsc.org In the case of this compound, the reduction to the corresponding hydroquinone would involve the uptake of two electrons and two protons. The specific pathway, whether concerted or stepwise, would depend on the reaction conditions. Theoretical models have been developed to understand and predict the rates and mechanisms of electrochemical PCET, highlighting the importance of the quantum mechanical treatment of the transferring proton. youtube.com

Nucleophilic Substitution Reactions and their Regioselectivity

The bromine atoms on the pyranthrene skeleton of this compound introduce sites for nucleophilic substitution reactions. The electron-withdrawing effect of the quinone carbonyls activates the aromatic ring towards nucleophilic attack.

Studies on the bromination and subsequent nucleophilic substitution of other aromatic systems have shown that the reaction conditions, such as the solvent and the nature of the nucleophile, play a significant role in the outcome of the reaction. nih.gov For instance, in the synthesis of amphiphilic bis-1,4-dihydropyridine derivatives, the choice of solvent and the electronic nature of the substituents on the pyridine (B92270) nucleophile were found to strongly influence the reaction rate. nih.gov

The regioselectivity of nucleophilic substitution on this compound would be directed by the electronic properties of the molecule. The positions ortho and para to the activating carbonyl groups are generally favored for nucleophilic attack. The precise location of substitution would require detailed experimental and computational studies.

Photochemical Reactions and Excited State Dynamics

The extended aromatic system of this compound suggests that it will absorb light in the UV-visible region, leading to the formation of electronically excited states. The fate of these excited states determines the photochemical reactivity of the molecule.

The study of excited state dynamics in related systems, such as perylene (B46583) diimide (PDI) derivatives, reveals complex processes including conformational changes, charge transfer, and intersystem crossing. researchgate.net For nitroaromatic compounds, which also possess unique photoinduced pathways, sub-picosecond intersystem crossing between singlet and triplet manifolds is a key feature. rsc.org

For this compound, photoexcitation could lead to several outcomes, including:

Fluorescence or Phosphorescence: Radiative decay from the singlet or triplet excited state, respectively.

Intersystem Crossing: Transition from the singlet excited state to the triplet excited state. The presence of heavy bromine atoms would likely enhance the rate of intersystem crossing.

Photochemical Reactions: The excited state may undergo chemical reactions, such as electron transfer or reactions with other molecules. The excited state dynamics of a platinum(II) diimine complex bearing a naphthalene-diimide electron acceptor showed a complex series of processes involving multiple excited states with lifetimes ranging from picoseconds to microseconds. nih.gov

The specific photochemical pathways for this compound would depend on factors like the excitation wavelength and the surrounding environment.

Reactivity with Reactive Species (e.g., H Atoms)

Polycyclic aromatic hydrocarbons and their derivatives can react with various reactive species present in the environment, such as hydrogen atoms. Hydrogen abstraction reactions from PAHs by H atoms are significant in combustion and soot formation processes. rsc.org

In the context of this compound, reaction with H atoms could potentially lead to several outcomes:

Hydrogenation: Addition of hydrogen atoms to the quinone carbonyls could lead to the formation of hydroquinone-like structures. Studies have shown that quinone compounds can be hydrogenated during certain analytical measurements, such as secondary ion mass spectrometry using a glycerol (B35011) matrix, where active hydrogen is produced. nih.gov

Abstraction: Hydrogen atoms could abstract bromine atoms, leading to the formation of debrominated products.

Addition to the aromatic ring: Hydrogen atoms could add to the aromatic system, although this is generally less favorable than abstraction.

The reactivity of ortho-quinones with hydroperoxyl radicals (HOO•) has been shown to occur via a hydrogen atom transfer mechanism, highlighting the importance of such reactions in the antioxidant behavior of related systems like polydopamine. nih.gov

Diagenetic Pathways and Degradation Mechanisms of Polycyclic Quinones

Polycyclic quinones are formed in the environment through the oxidation of parent PAHs. nih.govepa.gov Their subsequent fate is determined by various degradation pathways, which can be biotic or abiotic.

Biotic Degradation: Microorganisms, particularly fungi and bacteria, have evolved pathways to degrade PAHs and their derivatives. nih.govresearchgate.net Fungi can initiate the degradation of PAHs through the action of enzymes like cytochrome P450 monooxygenases, leading to the formation of phenols and dihydrodiols, which can be further metabolized. researchgate.net Bacteria also possess ring-hydroxylating dioxygenases that are key enzymes in PAH degradation pathways. nih.gov

Abiotic Degradation: Abiotic degradation of polycyclic quinones can occur through processes like photolysis (degradation by sunlight) and reaction with atmospheric oxidants. The chemical instability of quinones in aqueous media, for instance, can involve nucleophilic addition of water. rsc.org The degradation of quinone-based electrolytes in flow batteries has been studied to understand their chemical decomposition pathways, which can be acid- or base-catalyzed. dtu.dk

The degradation of this compound in the environment would likely involve a combination of these biotic and abiotic processes, leading to the formation of various transformation products. The presence of bromine atoms might influence the rate and pathway of degradation compared to its non-brominated counterpart.

Applications of 1,2 Dibromopyranthrene 8,16 Dione and Its Derivatives in Advanced Materials

Organic Electronics and Optoelectronic Devices

The inherent semiconducting nature of pyranthrene-based molecules makes them suitable for use in a range of organic electronic and optoelectronic devices. The ability to modify the molecular structure of 1,2-Dibromopyranthrene-8,16-dione allows for the optimization of its performance in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

Derivatives of this compound have shown significant promise in the field of organic field-effect transistors (OFETs). These devices rely on the efficient transport of charge carriers (electrons or holes) through the organic semiconductor layer. The performance of an OFET is largely determined by the charge carrier mobility of the material. The extended π-system of the pyranthrene (B89552) core provides a pathway for charge delocalization, which is essential for efficient charge transport.

The arrangement of molecules in the solid state plays a critical role in determining the charge transport properties of organic semiconductors. The crystal orientation and morphology of thin films of this compound derivatives have a profound impact on their charge mobility. Favorable molecular packing, often with significant orbital overlap between adjacent molecules, creates efficient pathways for charge carriers to move through the material. Control over the deposition conditions and substrate surface can be used to influence the crystal growth and orientation, thereby optimizing the performance of OFETs.

Energy Storage Systems

Currently, there is limited specific information available in the public domain regarding the application of this compound in energy storage systems. However, the redox-active nature of the quinone moieties within the pyranthrene-dione structure suggests a theoretical potential for its use in applications such as organic batteries. The ability of the dione (B5365651) groups to undergo reversible reduction and oxidation could enable the storage and release of electrical energy. Further research and derivatization would be necessary to explore and optimize its performance in this context.

Aqueous Redox Flow Batteries (ARFBs) as Catholyte Materials

Aqueous redox flow batteries (ARFBs) are a promising technology for large-scale energy storage, and the development of high-performance, cost-effective, and stable organic redox-active materials is a key research focus. While no direct studies on this compound for this application are available, the characteristics of quinone-based molecules in ARFBs can provide insights into its potential.

Quinones are attractive candidates for catholytes due to their ability to undergo reversible two-electron, two-proton redox reactions, potentially leading to high storage capacities. The redox potential of quinones can be tuned by modifying their chemical structure. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the frontier molecular orbitals, thereby changing the redox potential.

Hypothetical Performance of this compound Derivatives in ARFBs:

The bromine atoms on the pyranthrene backbone of this compound could serve as handles for chemical modification. For example, they could be replaced with various functional groups to enhance solubility in aqueous electrolytes and to tune the redox potential. The extended π-system of the pyranthrene core might also influence the redox properties and stability of the molecule.

A hypothetical data table illustrating potential research targets for derivatives of this compound as ARFB catholytes is presented below. This table is for illustrative purposes only and is not based on experimental data.

| Derivative of this compound | Functional Group (R) | Predicted Redox Potential (V vs. SHE) | Predicted Solubility in Water | Predicted Stability |

| Dihydroxy-pyranthrene-dione | -OH | ~0.7 | Moderate | Moderate |

| Disulfo-pyranthrene-dione | -SO3H | ~0.8 | High | High |

| Diamino-pyranthrene-dione | -NH2 | ~0.6 | Moderate | Low |

Pseudocapacitors and Battery Electrode Applications

Pseudocapacitive materials store charge through fast and reversible Faradaic reactions at or near the surface of the material. Organic molecules with multiple redox states, like quinones, are of interest for these applications. The large surface area and conductivity of the electrode material are also crucial for high performance.

While there is no specific research on this compound in this context, related polycyclic aromatic hydrocarbons and their derivatives have been explored. The performance of such materials is often evaluated by their specific capacitance, rate capability, and cycling stability.

Potential Research Directions:

Future research could involve the synthesis of polymers or composites incorporating the this compound unit. These materials could then be tested as electrodes in pseudocapacitors or batteries. The electrochemical performance would likely depend on the molecular design, the morphology of the electrode material, and the electrolyte used.

Sensing and Molecular Probes

The photophysical properties of large polycyclic aromatic hydrocarbons often make them suitable for use in sensing and as molecular probes. Their fluorescence can be sensitive to the local environment, such as polarity, pH, or the presence of specific analytes.

The pyranthrene core of this compound suggests that it and its derivatives could exhibit interesting photophysical properties. The bromine atoms could be functionalized to introduce specific recognition sites for analytes, and the dione groups could influence the electronic transitions and thus the fluorescence characteristics.

Hypothetical Sensing Applications:

| Target Analyte | Proposed Derivative of this compound | Sensing Mechanism |

| Metal Ions | Derivative with chelating groups | Chelation-enhanced fluorescence |

| pH | Derivative with ionizable groups | pH-dependent fluorescence |

| Biomolecules | Derivative with specific binding motifs | Förster Resonance Energy Transfer (FRET) |

Bio-inspired Systems and Biomedical Research Applications (Excluding Dosage/Administration)

Bio-inspired systems aim to mimic biological processes and structures for technological applications. The study of how molecules interact with biological systems is a fundamental aspect of biomedical research. The planar and aromatic nature of this compound suggests potential interactions with biological macromolecules like DNA or proteins.

However, it is crucial to reiterate that there is no publicly available research on the biological applications or interactions of this compound. Any exploration in this area would require extensive and rigorous investigation into its biocompatibility and potential toxicity, which is beyond the scope of this article.

Structure Property Relationships and Design Principles for Pyranthrene Based Materials

Influence of Bromination on Electronic Band Structure (HOMO-LUMO Gaps)

The electronic band structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter that dictates the electronic and optical properties of an organic semiconductor. The introduction of bromine atoms onto the pyranthrene-dione core significantly modifies this structure.

Bromine is an electron-withdrawing group. When attached to a polycyclic aromatic hydrocarbon (PAH) system, it tends to lower the energy levels of both the HOMO and the LUMO. This effect is consistent with studies on various brominated aromatic compounds. researchgate.netmdpi.com For instance, investigations into brominated perylene (B46583) diimides show a red-shifted absorption maximum compared to their non-brominated counterparts, which indicates a narrowing of the HOMO-LUMO gap. researchgate.net Similarly, theoretical studies on other PAHs demonstrate that halogenation leads to a smaller energy gap, enhancing chemical reactivity. researchgate.net

In the case of 1,2-Dibromopyranthrene-8,16-dione, the two bromine atoms on the pyranthrene (B89552) backbone would be expected to reduce the HOMO-LUMO gap compared to the parent, unsubstituted pyranthrene-8,16-dione. This reduction is primarily due to the stabilization of the LUMO. A smaller energy gap generally leads to absorption at longer wavelengths (a bathochromic or red-shift). This principle is fundamental in tuning the color and electronic properties of organic dyes and pigments.

Table 1: Expected Effect of Bromination on Pyranthrene-dione Electronic Properties

| Property | Unsubstituted Pyranthrene-8,16-dione | This compound | Rationale |

|---|---|---|---|

| HOMO Energy Level | Higher | Lower | Electron-withdrawing effect of bromine. |

| LUMO Energy Level | Higher | Lower | Electron-withdrawing effect of bromine. |

| HOMO-LUMO Gap | Larger | Smaller | Significant stabilization of the LUMO. researchgate.net |

| Absorption Max (λ_max) | Shorter Wavelength | Longer Wavelength (Red-shifted) | Consequence of a smaller HOMO-LUMO gap. researchgate.net |

Impact of Substituents on Photophysical Properties (e.g., Absorption, Emission, Quantum Yields)

Substituents are the primary tool for fine-tuning the photophysical behavior of aromatic chromophores. The nature and position of the substituent can drastically alter absorption spectra, fluorescence, and quantum yields.

As noted, the bromination of the pyranthrene core is expected to cause a bathochromic shift in the absorption spectrum. researchgate.net Beyond this, a key consequence of introducing a heavy atom like bromine is the "heavy atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).

This has two major implications for this compound:

Fluorescence Quenching: Because ISC provides an efficient non-radiative decay pathway for the singlet state, the fluorescence quantum yield is often significantly reduced. The bromo-substitution is believed to partially quench fluorescence. researchgate.net

Enhanced Phosphorescence: By populating the triplet state more efficiently, the probability of phosphorescence (emission from the triplet state) can be increased. This phenomenon is exploited in designing materials for applications like organic light-emitting diodes (OLEDs) that utilize triplet excitons. Studies on other halogenated compounds have shown that the close proximity of a bromine atom can promote singlet-to-triplet conversion. nih.gov

The bulky nature of bromine substituents can also induce a twist in the planar pyranthrene backbone. This twisting can disrupt intermolecular π-π stacking in the solid state, which may lead to different emission characteristics compared to the planar parent molecule. researchgate.net

Tuning Redox Potentials through Structural Modifications

The redox potentials of a molecule—its tendency to be oxidized or reduced—are crucial for applications in organic electronics, such as transistors and photovoltaic cells, as well as in electrocatalysis. These potentials can be systematically tuned through structural modifications.

The introduction of electron-withdrawing substituents, like the two bromine atoms in this compound, makes the molecule more electron-deficient. This has a predictable effect on its redox properties:

Reduction Potential: The molecule becomes easier to reduce (i.e., it accepts electrons more readily). This corresponds to a less negative or more positive reduction potential. The electron-deficient character of brominated PAHs makes them potent precursors for various chemical reactions. nih.gov

Oxidation Potential: The molecule becomes harder to oxidize (i.e., it gives up electrons less readily). This corresponds to a more positive oxidation potential.

Therefore, this compound would be expected to have a higher first reduction potential than the unsubstituted pyranthrene-8,16-dione, making it a better electron acceptor. This principle of tuning redox potentials by adding withdrawing or donating groups is widely applied in the design of n-type and p-type organic semiconductors.

Crystal Engineering and Solid-State Packing Control

Crystal engineering focuses on the rational design of molecular solids by controlling intermolecular interactions. The arrangement of molecules in the solid state dictates the bulk properties of the material, including charge carrier mobility, conductivity, and optical characteristics.

The introduction of bromine atoms onto the pyranthrene-dione scaffold provides specific handles for controlling the crystal packing. The size, shape, and electronic nature of the bromine substituent influence how molecules arrange themselves in a lattice. For example, the interplay between bulky substituents and the aromatic core can lead to unique dimer packing schemes with different degrees of π-plane overlap. researchgate.net

In the context of this compound, the bromine atoms can direct the formation of specific intermolecular contacts, such as halogen bonds, which are discussed in the next section. These directional interactions can be exploited to guide the self-assembly process toward a desired crystal structure, potentially overriding the typical herringbone or π-stacked arrangements favored by unsubstituted PAHs. This control over solid-state packing is critical for optimizing charge transport pathways in organic electronic devices.

Role of Non-covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Interactions) in Supramolecular Architectures

Non-covalent interactions are the primary driving forces in the self-assembly of molecules into well-defined supramolecular structures. rsc.org For this compound, a combination of several such interactions governs its assembly in the solid state.

Halogen Bonding: This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this compound, two types of halogen bonds are particularly relevant:

C−Br···O=C: The bromine atom can act as a halogen bond donor, interacting with the lone pair of an oxygen atom on the dione (B5365651) moiety of a neighboring molecule. This interaction is known to be a powerful tool in driving self-assembly. nih.gov

Br···Br Interactions: Symmetrical interactions between bromine atoms of adjacent molecules can also occur. mdpi.com These contacts, though weak, can play a crucial role in stabilizing the crystal lattice and dictating the packing motif. mdpi.comresearchgate.net

π-π Interactions: As a large, planar aromatic system, the pyranthrene core is prone to π-π stacking interactions. However, the presence of the bulky bromine substituents can sterically hinder a perfectly co-facial arrangement. This often results in slipped-stack or twisted packing to minimize repulsive forces, which in turn modifies the electronic coupling between adjacent molecules. researchgate.net

The interplay of these various non-covalent forces—strong halogen bonds, weaker π-π stacking, and hydrogen bonds—creates a complex energy landscape that determines the final supramolecular architecture of this compound.

Table 2: Key Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bond | Bromine (on pyranthrene) | Carbonyl Oxygen (on neighboring molecule) | Strong, directional control of assembly. nih.gov |

| Halogen Bond | Bromine (on pyranthrene) | Bromine (on neighboring molecule) | Stabilizes crystal packing. mdpi.comresearchgate.net |

| π-π Interaction | Pyranthrene π-system | Pyranthrene π-system | Governs stacking, but is modulated by steric hindrance from bromine. researchgate.net |

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Regioselective Functionalization

The precise control of substituent placement on the pyranthrene (B89552) core is critical for tuning its electronic and physical properties. Future research should focus on developing novel synthetic methods that allow for the regioselective functionalization of 1,2-Dibromopyranthrene-8,16-dione. The bromine atoms serve as versatile synthetic handles for introducing a variety of functional groups through cross-coupling reactions.

Systematic investigations into the factors governing the regiochemistry of subsequent reactions on the pyranthrene-dione scaffold are necessary. nih.gov This includes studying the directing effects of the existing bromo and carbonyl substituents under various reaction conditions. nih.gov The development of methodologies for the direct and selective functionalization of C-H bonds at other positions of the aromatic core would also be highly valuable, offering a more atom-economical approach to creating diverse derivatives. nih.gov

Table 1: Potential Regioselective Functionalization Strategies

| Reaction Type | Potential Reagents | Target Functional Groups | Potential Advantages |

| Suzuki Coupling | Arylboronic acids/esters, Pd catalyst | Aryl groups | Tunable electronic properties, extension of π-conjugation |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | Linear π-extended systems, potential for further reactions |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino groups | Introduction of charge-transporting moieties, H-bonding sites |

| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, aryl, vinyl groups | Mild reaction conditions, tolerance of various functional groups |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ir) | Aryl, alkyl groups | Atom economy, direct functionalization of the core |

Exploration of New Application Domains beyond Current Research

While the bromine substituents suggest potential use as a flame retardant, the broader class of halogenated polycyclic aromatic hydrocarbons has found applications in organic electronics. nih.gov Future research should vigorously explore the potential of this compound and its derivatives in areas such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The extended π-conjugated system and the electron-withdrawing nature of the dione (B5365651) functionality could impart desirable semiconductor properties.

The introduction of specific functional groups via the bromine atoms could be used to tailor the compound's solubility, energy levels (HOMO/LUMO), and solid-state packing, all of which are critical for device performance. For instance, attaching solubilizing alkyl chains could enable solution-processing, a key advantage for large-area and low-cost electronics.

Advanced Characterization Techniques for In-situ and Operando Studies

To fully understand the structure-property relationships and the behavior of this compound in functional devices, advanced characterization techniques are indispensable. Future work should employ in-situ and operando methods to probe the material's properties under real-world operating conditions. aip.orgmdpi.com

Techniques such as in-situ GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering) can provide real-time information on the evolution of the thin-film morphology during processing and device operation. mdpi.com Operando spectroscopy, including techniques like Raman and UV-Vis absorption spectroscopy, can offer insights into the chemical and electronic changes occurring within a device as it functions. jos.ac.cn These methods are crucial for identifying degradation pathways and for understanding the fundamental processes of charge transport and recombination. mdpi.comjos.ac.cn

Table 2: Advanced Characterization Techniques for this compound

| Technique | Information Gained | Study Type | Relevance |

| In-situ/Operando GIWAXS | Crystalline structure, molecular packing, film morphology evolution | Thin films, Devices | Understanding processing-morphology-performance links |

| In-situ/Operando AFM | Surface morphology, nanoscale domain evolution | Thin films, Devices | Visualizing changes at the nanoscale during operation |

| Operando Raman Spectroscopy | Molecular vibrations, chemical structure changes | Devices | Probing for chemical degradation under electrical or light stress |

| Operando UV-Vis-NIR Spectroscopy | Electronic transitions, changes in energy levels | Devices | Monitoring electronic state changes during device operation |

| In-situ Spectroelectrochemistry | Redox potentials, electronic structure of charged species | Solutions, Thin films | Correlating electrochemical and optical properties |

Synergistic Experimental and Computational Approaches for Rational Design

A powerful strategy for accelerating the discovery of new materials based on this compound is the combination of experimental synthesis and characterization with computational modeling. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, absorption and emission spectra, and charge transport properties of designed molecules before their synthesis.

This synergistic approach allows for the rational design of derivatives with optimized properties for specific applications. For example, computational screening can identify promising functional groups to attach to the pyranthrene core to achieve desired energy level alignment in an OPV device or high charge mobility in an OFET. This pre-screening can save significant experimental effort and resources.

Addressing Stability and Longevity Issues in Material Applications

For any practical application, the stability and longevity of the material are of paramount importance. Future research must thoroughly investigate the intrinsic chemical and photochemical stability of this compound and its derivatives. The presence of bromine atoms and a dione system may present specific stability challenges that need to be understood and mitigated.

Studies should focus on identifying degradation mechanisms under various environmental stressors such as oxygen, moisture, light, and heat. mdpi.com Encapsulation strategies and the introduction of stabilizing functional groups can be explored to enhance the operational lifetime of devices based on these materials. Understanding the degradation pathways is the first step toward designing more robust and long-lasting organic electronic devices.

Sustainable and Green Chemistry Approaches in Synthesis and Processing

In line with the growing importance of sustainable chemistry, future research on this compound should prioritize the development of environmentally friendly synthetic and processing methods. rsisinternational.orgeurekaselect.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. rsisinternational.orgmdpi.com

Exploring one-pot or multicomponent reactions could lead to more efficient syntheses with higher atom economy. rsisinternational.orgmdpi.com Furthermore, developing processing techniques that rely on non-toxic and renewable solvents is crucial for the eventual commercialization of any resulting technologies. The principles of green chemistry should be integrated into the entire lifecycle of the material, from its synthesis to its final application and potential recycling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1,2-Dibromopyranthrene-8,16-dione, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typical: (i) bromination of pyranthrene-8,16-dione using bromine sources (e.g., NBS or ionic liquids like [bmim]Br) under controlled heating (100–120°C) ; (ii) purification via column chromatography with ethyl acetate/hexane gradients to isolate stereoisomers. Optimization involves adjusting solvent polarity and reaction time to minimize side products. For example, ionic liquid-mediated reactions improve regioselectivity due to their stabilizing effects on intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR resolve bromine-induced deshielding effects on adjacent protons and carbons. 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns in strained pyranthrene systems.

- IR : Confirms carbonyl (dione) stretches (~1700 cm) and C-Br vibrations (~550–600 cm).

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and bromine isotope patterns.

- X-ray Crystallography : Essential for absolute stereochemical assignment, especially if chiral centers are present .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for stereochemical assignment be resolved?

- Methodological Answer : Combine experimental and computational approaches:

- NOESY/ROESY NMR : Detects spatial proximity of bromine substituents to adjacent protons.

- DFT Calculations : Predict chemical shifts and compare with experimental data to validate stereoisomer configurations .

- Crystallography : Resolves ambiguities in dihedral angles or crystal packing effects that may skew solution-phase NMR data .

Q. What strategies mitigate degradation of this compound during storage or reactions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photolytic debromination.

- Thermal Stability : Avoid prolonged heating >120°C; use low-boiling solvents (e.g., dichloromethane) for reflux.

- Purification : Aqueous methanolic extraction (e.g., 50% MeOH/HO) removes protic impurities that accelerate hydrolysis .

Q. How does the electronic structure of this compound influence its reactivity in cycloaddition reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The dione moiety lowers the LUMO energy, enhancing dienophile activity in Diels-Alder reactions. Bromine substituents further polarize the π-system, increasing regioselectivity.

- Computational Modeling : Use DFT to map frontier molecular orbitals (FMOs) and predict reaction sites . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying dienes) is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.